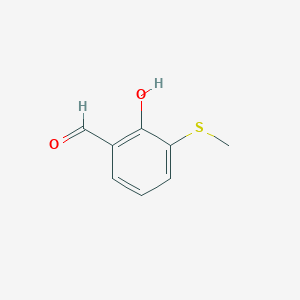

2-Hydroxy-3-(methylthio)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67868-82-0 |

|---|---|

Molecular Formula |

C8H8O2S |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2-hydroxy-3-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3 |

InChI Key |

HYCFWHIAROXTSC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3 Methylthio Benzaldehyde

Established Synthetic Pathways and Adaptations

The synthesis of 2-Hydroxy-3-(methylthio)benzaldehyde is not commonly detailed in readily available literature, necessitating the adaptation of established reactions for substituted phenols and benzaldehydes. A logical and efficient synthetic strategy involves the initial preparation of a key intermediate, 3-(methylthio)phenol, followed by the regioselective introduction of the aldehyde group at the ortho-position to the hydroxyl group.

Strategies for Introducing the Methylthio Moiety

The introduction of a methylthio (-SMe) group onto a phenolic ring can be achieved through several methods. A plausible and effective approach for the synthesis of the precursor 3-(methylthio)phenol involves the direct methylthiolation of phenol (B47542). This can be accomplished by reacting phenol with dimethyl disulfide (DMDS) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is analogous to the synthesis of 3-methyl-4-(methylthio)phenol (B1676489) from m-cresol (B1676322) and dimethyl disulfide. The reaction proceeds via electrophilic attack of the methylthio group onto the electron-rich aromatic ring. While a mixture of ortho and para isomers is possible, the meta-substituted product can be obtained and separated.

Another potential, though less direct, route involves the conversion of a phenol to its corresponding thiophenol, followed by methylation. For instance, 3-mercaptophenol can be methylated to yield 3-(methylthio)phenol.

Methodologies for Aldehyde Functional Group Formation

With the precursor 3-(methylthio)phenol in hand, the next critical step is the introduction of an aldehyde group (-CHO) specifically at the 2-position. Several ortho-formylation reactions of phenols are well-established and can be adapted for this purpose.

Magnesium Dichloride-Triethylamine Mediated Formylation: This method is reported to be a simple, efficient, and highly regioselective procedure for the ortho-formylation of phenols. orgsyn.orgorgsyn.org The reaction typically involves treating the phenol with paraformaldehyde in the presence of anhydrous magnesium dichloride and triethylamine (B128534) in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). orgsyn.orgmdma.ch The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position. mdma.ch This method often provides good to excellent yields and avoids the harsh conditions and hazardous reagents associated with some classical formylation reactions. orgsyn.org

Duff Reaction: The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol (B35011) and boric acid. thieme-connect.comsynarchive.com This reaction is known to favor ortho-formylation of phenols, especially those with electron-donating substituents. thieme-connect.com While generally considered inefficient, modifications using trifluoroacetic acid as the solvent have been shown to improve yields and selectivity for mono-formylation. lookchem.com

Reimer-Tiemann Reaction: This classic reaction involves the treatment of a phenol with chloroform (B151607) in a strongly basic aqueous solution. wikipedia.org The reactive species is dichlorocarbene, which undergoes electrophilic aromatic substitution, preferentially at the ortho position. wikipedia.orgjk-sci.com While widely known, the Reimer-Tiemann reaction often suffers from moderate yields and the formation of byproducts. sciencemadness.org The reaction conditions are also quite harsh. allen.in

Approaches for Regioselective Hydroxylation

In the context of synthesizing this compound, the primary strategy involves starting with a molecule that already contains the hydroxyl group (a phenol) and then introducing the other functionalities. Therefore, regioselective hydroxylation of a pre-formed 3-(methylthio)benzaldehyde (B1281139) is a less common and likely more complex approach. However, if such a pathway were to be considered, it would involve methods for the directed ortho-hydroxylation of a benzaldehyde (B42025) derivative, which can be challenging to achieve with high selectivity.

Multi-Step Synthesis Protocols and Reaction Conditions

A viable multi-step synthesis for this compound would logically proceed as follows:

Step 1: Synthesis of 3-(methylthio)phenol

Reactants: Phenol and Dimethyl disulfide (DMDS).

Catalyst: Concentrated Sulfuric Acid.

Conditions: The reaction is typically carried out at a controlled temperature, for instance, by the dropwise addition of the acid at low temperatures (e.g., 0-5 °C) followed by stirring for several hours.

Work-up: The reaction mixture is worked up by neutralization, extraction with an organic solvent, and purification, likely through distillation or chromatography, to isolate the desired 3-(methylthio)phenol isomer.

Step 2: Ortho-formylation of 3-(methylthio)phenol

Method: Magnesium Dichloride-Triethylamine Mediated Formylation.

Reactants: 3-(methylthio)phenol, paraformaldehyde, anhydrous magnesium dichloride, and triethylamine.

Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile.

Conditions: The mixture is heated under reflux for several hours. orgsyn.org Reaction times can vary from 2 to 48 hours depending on the specific substrate and solvent. mdma.ch

Work-up: The reaction is quenched with an acidic aqueous solution (e.g., 1 N HCl), followed by extraction with an organic solvent (e.g., ether). The organic layer is then washed, dried, and the solvent evaporated. The crude product is purified by chromatography or recrystallization to yield this compound. orgsyn.org

Precursor Compounds and Starting Materials

The primary starting materials for the proposed synthetic pathway are readily available and relatively inexpensive commodity chemicals.

| Starting Material | Role in Synthesis |

| Phenol | The foundational aromatic ring onto which the functional groups are introduced. |

| Dimethyl disulfide (DMDS) | The source of the methylthio group. |

| Paraformaldehyde | A stable source of formaldehyde (B43269) for the formylation reaction. |

| Magnesium Dichloride (anhydrous) | A key reagent in the preferred ortho-formylation method, acting as a Lewis acid to facilitate regioselectivity. |

| Triethylamine | A base used in the formylation reaction to deprotonate the phenol. |

| Chloroform | A reagent in the alternative Reimer-Tiemann formylation reaction. |

| Hexamine | The formylating agent in the alternative Duff reaction. |

Optimization of Reaction Parameters and Yields

For the ortho-formylation step , several factors can be tuned to maximize the yield of the desired product:

Choice of Formylation Method: The magnesium dichloride-triethylamine mediated formylation is generally preferred due to its high regioselectivity and milder conditions, which can lead to higher yields and fewer byproducts compared to the Duff or Reimer-Tiemann reactions. orgsyn.orgorgsyn.org

Solvent: The choice of solvent can influence the reaction rate and yield. Tetrahydrofuran and acetonitrile are commonly used and have been shown to be effective. orgsyn.orgmdma.ch

Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. orgsyn.org Therefore, monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Stoichiometry of Reagents: The molar ratios of the phenol, paraformaldehyde, magnesium dichloride, and triethylamine can be adjusted to optimize the reaction. An excess of paraformaldehyde is often used to drive the reaction to completion. orgsyn.org

The table below summarizes typical yields for the ortho-formylation of various substituted phenols using the magnesium dichloride-triethylamine method, which can serve as a benchmark for the synthesis of this compound.

| Phenol Substrate | Product | Yield (%) | Reference |

| 2-Bromophenol | 3-Bromosalicylaldehyde | 80-81 | orgsyn.org |

| 3-Methylphenol | 4-Methylsalicylaldehyde & 6-Methylsalicylaldehyde | 70 (total) | mdma.ch |

| 4-Methylphenol | 5-Methylsalicylaldehyde | 99 | mdma.ch |

| 3-Methoxyphenol | 2-Hydroxy-4-methoxybenzaldehyde (B30951) | 85 | mdma.ch |

It is important to note that electron-donating groups on the phenol ring tend to enhance the reaction rate, while electron-withdrawing groups can slow it down. orgsyn.org The methylthio group is generally considered to be an ortho-, para-directing and activating group, which should facilitate the ortho-formylation of 3-(methylthio)phenol.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Traditional methods for the ortho-formylation of phenols, such as the Reimer-Tiemann and Duff reactions, often involve hazardous reagents and solvents, leading to significant environmental concerns. Adopting greener alternatives can mitigate these issues by focusing on improved solvent selection and the development of sustainable catalysts.

Solvent Selection and Alternatives

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional ortho-formylation reactions frequently utilize hazardous organic solvents. For instance, the Reimer-Tiemann reaction typically employs chloroform, a suspected carcinogen, and often requires a biphasic system with an aqueous phase, leading to complex work-up procedures and the generation of chlorinated waste streams. unacademy.comwikipedia.org Similarly, the Duff reaction has traditionally been carried out in solvents like glacial acetic acid or trifluoroacetic acid, which are corrosive and require significant energy for removal and recovery. semanticscholar.orggoogle.com

In the context of synthesizing this compound, a shift towards greener solvent alternatives is imperative. One of the most promising approaches is the use of water as a reaction medium. Water is non-toxic, non-flammable, and readily available. The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and aqueous reagents, making water a viable solvent for reactions like the Reimer-Tiemann formylation. wikipedia.orgyoutube.com

Ionic liquids (ILs) and deep eutectic solvents (DESs) represent another class of green solvent alternatives. rsc.orgresearchgate.net ILs are salts with low melting points that exhibit negligible vapor pressure, reducing air pollution and workplace exposure. rsc.org Their tunable polarity and solubility characteristics can be designed to enhance reaction rates and selectivity. rsc.orgmdpi.com DESs, which are mixtures of hydrogen bond donors and acceptors, share many of the favorable properties of ILs but are often cheaper, less toxic, and more biodegradable. researchgate.netacs.orgresearchgate.netmagtech.com.cn These solvents have shown potential in various organic syntheses, including the oxidation of aromatic compounds to aldehydes. researchgate.netnih.gov

Below is a table comparing the properties of traditional solvents with their greener alternatives for potential use in the synthesis of this compound.

| Solvent | Key Properties | Green Chemistry Considerations |

| Traditional Solvents | ||

| Chloroform | Effective for Reimer-Tiemann reaction | Toxic, suspected carcinogen, generates chlorinated waste |

| Acetic Acid | Solvent for Duff reaction | Corrosive, energy-intensive recovery |

| Green Alternatives | ||

| Water | Non-toxic, non-flammable, abundant | Requires catalysts for biphasic reactions, potential for high energy consumption for heating/distillation |

| Ionic Liquids (ILs) | Negligible vapor pressure, tunable properties | Can be expensive, potential toxicity and biodegradability concerns depending on the specific IL |

| Deep Eutectic Solvents (DESs) | Low cost, biodegradable, low toxicity | Can have high viscosity, requires careful selection for specific reactions |

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalytic systems. Traditional formylation methods often rely on stoichiometric amounts of reagents or harsh catalysts that are difficult to recover and reuse.

For the synthesis of this compound, a promising approach involves the use of a magnesium chloride-triethylamine system with paraformaldehyde. This method has been shown to be effective for the ortho-formylation of various phenols, including those with methylthio substituents. scribd.comorgsyn.orgmdma.chorgsyn.org While this represents an improvement over more hazardous methods, further advancements can be made by developing recyclable catalytic systems.

Heterogeneous catalysts offer significant advantages in terms of separation and reusability. researchgate.netmdpi.com These catalysts are in a different phase from the reaction mixture, allowing for easy filtration and recovery, which minimizes waste and reduces costs. For formylation reactions, solid acid or base catalysts could potentially replace homogeneous catalysts, simplifying the work-up process and enabling continuous flow operations.

Phase-transfer catalysts (PTCs) are another avenue for greening the synthesis of phenolic aldehydes. wikipedia.orgyoutube.comyoutube.comprinceton.eduyoutube.com PTCs facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), enabling reactions to proceed under milder conditions and often with improved yields and selectivity. wikipedia.org In the context of the Reimer-Tiemann reaction, a PTC can enhance the reaction rate in a biphasic water-organic solvent system, potentially reducing the need for large excesses of hazardous reagents. unacademy.comprinciplesofchemistry.com

The following table summarizes various catalytic approaches that could be applied to the synthesis of this compound, highlighting their green chemistry attributes.

| Catalytic Approach | Catalyst Examples | Green Chemistry Attributes | Potential Application in Synthesis |

| Homogeneous Catalysis | MgCl2/Triethylamine | High selectivity for ortho-formylation | Formylation of 2-(methylthio)phenol (B87076) with paraformaldehyde |

| Heterogeneous Catalysis | Solid acids (e.g., zeolites), Solid bases | Easy separation and recyclability, potential for continuous flow processes | Replacement for homogeneous catalysts in formylation reactions |

| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts, Phosphonium salts | Enables use of water as a solvent, milder reaction conditions, reduced byproducts | Facilitating the Reimer-Tiemann reaction of 2-(methylthio)phenol |

| Biocatalysis | Enzymes (e.g., oxidoreductases) | High selectivity, mild reaction conditions, biodegradable | Potential for direct enzymatic formylation or oxidation of a precursor |

Chemical Reactivity and Derivatization of 2 Hydroxy 3 Methylthio Benzaldehyde

Condensation Reactions and Schiff Base Formation

Condensation reactions are a cornerstone of the derivatization of 2-Hydroxy-3-(methylthio)benzaldehyde, primarily involving the aldehyde functionality. These reactions form new carbon-nitrogen double bonds, leading to the creation of Schiff bases and related compounds. teikyomedicaljournal.com

The reaction of this compound with primary amines (R-NH₂) is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of water. This process yields a Schiff base, a compound containing an azomethine or imine group (-C=N-). The reaction is typically catalyzed by a small amount of acid. teikyomedicaljournal.comijacskros.com

The mechanism begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate. ijacskros.com Subsequent protonation of the hydroxyl group in the carbinolamine, followed by the elimination of a water molecule, results in the formation of the stable imine product. The presence of the ortho-hydroxyl group can influence the reaction through hydrogen bonding, potentially stabilizing intermediates and affecting the reaction rate.

General Reaction Scheme:

A specific and significant type of condensation reaction is the formation of thiosemicarbazones. This occurs when this compound reacts with thiosemicarbazide (B42300) (H₂N-NH-C(=S)NH₂). The reaction proceeds similarly to Schiff base formation, where the terminal primary amine group of thiosemicarbazide acts as the nucleophile. nih.govnih.gov

The resulting thiosemicarbazone derivatives are of significant interest due to their coordination chemistry and potential biological activities. nih.gov The synthesis is generally straightforward, often achieved by refluxing equimolar amounts of the aldehyde and thiosemicarbazide in an alcoholic solvent. nih.govresearchgate.net

General Reaction Scheme:

The rate and equilibrium of Schiff base and thiosemicarbazone formation are sensitive to the electronic properties of both the aldehyde and the amine.

Aldehyde Substituents: The reactivity of the benzaldehyde (B42025) derivative is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. pressbooks.pubmdpi.com In this compound, the hydroxyl (-OH) and methylthio (-SCH₃) groups are both electron-donating through resonance, which may slightly decrease its reactivity compared to unsubstituted benzaldehyde.

Amine Substituents: The nucleophilicity of the primary amine is the determining factor. Electron-donating groups on the amine increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction. Electron-withdrawing groups decrease the amine's nucleophilicity, leading to a slower reaction. mdpi.com

| Reactant | Substituent Type | Effect on Reaction Rate | Reason |

|---|---|---|---|

| Benzaldehyde Derivative | Electron-Withdrawing Group (EWG) | Increase | Increases electrophilicity of carbonyl carbon |

| Electron-Donating Group (EDG) | Decrease | Decreases electrophilicity of carbonyl carbon | |

| Primary Amine | Electron-Donating Group (EDG) | Increase | Increases nucleophilicity of amine nitrogen |

| Electron-Withdrawing Group (EWG) | Decrease | Decreases nucleophilicity of amine nitrogen |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. dalalinstitute.com The outcome of such reactions on this compound is directed by the existing substituents (-OH, -SCH₃, and -CHO).

Directing Effects:

Hydroxyl (-OH) group: A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org

Methylthio (-SCH₃) group: A moderately activating, ortho-, para-directing group, also through resonance donation.

Aldehyde (-CHO) group: A deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. uci.edu

| Group | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | C2 | Strongly Activating | ortho, para |

| -SCH₃ | C3 | Activating | ortho, para |

| -CHO | C1 | Deactivating | meta |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of the aldehyde is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile. It readily undergoes nucleophilic addition reactions. masterorganicchemistry.com In this reaction, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol product. masterorganicchemistry.comlibretexts.org

The reactivity in nucleophilic additions is enhanced by electron-withdrawing groups on the ring and diminished by electron-donating groups. pressbooks.pub As mentioned, the -OH and -SCH₃ groups are electron-donating, which may make the aldehyde slightly less reactive than benzaldehydes bearing electron-withdrawing substituents. libretexts.org

Examples of nucleophilic addition reactions include:

Cyanohydrin Formation: Reaction with cyanide ion (from HCN) to form a cyanohydrin.

Grignard Reaction: Reaction with organometallic reagents like Grignard reagents (R-MgX) to form secondary alcohols after an acidic workup.

Acetal Formation: Reaction with alcohols in the presence of an acid catalyst to form acetals.

Redox Chemistry of the Aldehyde and Thioether Functionalities

The aldehyde and thioether groups in this compound can undergo various oxidation and reduction reactions.

Aldehyde Group:

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (-COOH) using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺).

Reduction: The aldehyde can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Thioether Functionality:

Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid, can oxidize the thioether to a sulfoxide (B87167) (-S(=O)CH₃). Using a stronger oxidizing agent or excess reagent can lead to further oxidation to a sulfone (-S(=O)₂CH₃).

These redox reactions provide pathways to a diverse range of derivatives, further highlighting the synthetic utility of this compound.

Functional Group Interconversions and Modifications

The reactivity of this compound allows for selective transformations of its primary functional groups. The aldehyde, hydroxyl, and methylthio moieties can each be modified to yield a variety of derivatives.

Reactions of the Aldehyde Group: The formyl group is a versatile handle for derivatization. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines). For instance, salicylaldehyde (B1680747) and its derivatives are known to react with amines, including diamines like ethylenediamine, to produce multidentate ligands such as salen. wikipedia.orgmdpi.com Similarly, condensation with compounds containing active methylene (B1212753) groups, like malononitrile (B47326) or diethyl malonate, can lead to the formation of new carbon-carbon double bonds, a reaction typical for benzaldehydes. wikipedia.orgnih.gov The aldehyde can also be oxidized to a carboxylic acid using various oxidizing agents, or reduced to a primary alcohol. The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-documented transformation. sigmaaldrich.com

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis or other etherification methods. For example, the reaction of salicylaldehyde with chloroacetic acid is a key step in the synthesis of benzofuran. wikipedia.org This indicates that the hydroxyl group in this compound could be similarly alkylated. Furthermore, the Dakin reaction, which involves the oxidation of a hydroxybenzaldehyde with hydrogen peroxide, converts the aldehyde group into a hydroxyl group, resulting in a catechol derivative. wikipedia.org This reaction is another potential pathway for the modification of this compound.

Reactions of the Methylthio Group: The methylthio group, an aryl thioether, is also susceptible to chemical modification, primarily through oxidation. Aryl methyl thioethers can be oxidized to form the corresponding methylsulfinyl (sulfoxide) and, under stronger conditions, methylsulfonyl (sulfone) derivatives. researchgate.net For instance, copper-catalyzed methods have been developed for the direct sulfoxidation of aromatic methyl thioethers. mdpi.com This transformation introduces a new functional group and can significantly alter the electronic properties of the aromatic ring.

The following table summarizes key functional group interconversions applicable to this compound, based on the reactivity of analogous structures.

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Aldehyde (-CHO) | Condensation | Primary Amine (R-NH₂) | Schiff Base (Imine) |

| Aldehyde (-CHO) | Oxidation | Hydrogen Peroxide (Dakin Reaction) | Catechol Derivative |

| Aldehyde (-CHO) | Oxidation | Pyridinium Bromochromate (PBC) | Carboxylic Acid |

| Hydroxyl (-OH) | Etherification | Alkyl Halide (R-X), Base | Ether |

| Methylthio (-SMe) | Oxidation | Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Sulfoxide/Sulfone |

Polymerization and Oligomerization Tendencies

While specific studies on the polymerization of this compound are not extensively documented, its structural features—a phenolic ring activated by a hydroxyl group and bearing an aldehyde—strongly suggest a propensity for polymerization and oligomerization reactions. This behavior is analogous to that of other hydroxybenzaldehydes and phenols.

Phenol-Aldehyde Resin Formation: The most prominent polymerization tendency would be through phenol-aldehyde condensation, which is the basis for producing phenolic resins like Bakelite. researchgate.net In these reactions, the aldehyde group of one molecule reacts with the activated aromatic ring of another. The hydroxyl group on the ring activates the ortho and para positions for electrophilic substitution. libretexts.org In this compound, the C-5 position (para to the hydroxyl group) is a likely site for electrophilic attack from the protonated aldehyde of another monomer unit. This can lead to the formation of methylene bridges (-CH₂-) between the aromatic rings, resulting in oligomers and eventually a cross-linked polymer network. Depending on the reaction conditions (e.g., catalyst type and molar ratio of reactants), two main types of resins can be formed:

Novolacs: Formed under acidic conditions with a molar excess of the phenol (B47542) component. These are thermoplastic prepolymers that can be cured by adding a hardening agent. researchgate.net

Resoles: Formed under basic conditions with an excess of the aldehyde component. These prepolymers contain hydroxymethyl groups and can undergo self-curing upon heating. mdpi.comresearchgate.net

Oxidative Polycondensation: Another potential pathway for polymerization is through oxidative polycondensation. Studies have shown that hydroxybenzaldehydes, including 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde, can be polymerized through this method using oxidants like hydrogen peroxide in an alkaline medium to form oligomers (e.g., Oligo-4-hydroxybenzaldehyde). mdpi.comresearchgate.netresearchgate.net This process typically involves the coupling of phenoxy radicals. It is plausible that this compound could undergo a similar reaction to form poly(azomethine-ester)s or other conjugated polymers.

The following table outlines the potential polymerization behaviors of this compound.

| Polymerization Type | Key Conditions | Mechanism | Potential Product |

|---|---|---|---|

| Phenol-Aldehyde Condensation (Novolac-type) | Acidic Catalyst, Excess Phenol | Electrophilic Aromatic Substitution | Thermoplastic Oligomers/Polymers |

| Phenol-Aldehyde Condensation (Resole-type) | Basic Catalyst, Excess Aldehyde | Nucleophilic Addition and Substitution | Thermosetting Prepolymers |

| Oxidative Polycondensation | Oxidant (e.g., H₂O₂), Alkaline Medium | Radical Coupling | Conjugated Oligomers/Polymers |

Coordination Chemistry of 2 Hydroxy 3 Methylthio Benzaldehyde and Its Derivatives

Ligand Design and Coordination Modes

The coordination behavior of 2-hydroxy-3-(methylthio)benzaldehyde and its derivatives, particularly Schiff bases, is dictated by the number and nature of the donor atoms present in the ligand structure. bepls.com These ligands can exhibit a range of coordination modes, from simple monodentate binding to the formation of more complex multidentate chelate structures.

Schiff base ligands are renowned for their ability to act as bidentate, tridentate, tetradentate, or even polydentate ligands. bepls.com The specific coordination mode is largely dependent on the number of donor atoms, such as nitrogen, oxygen, and sulfur, that are available for bonding with a central metal ion. bepls.com For instance, a simple Schiff base derived from this compound can act as a bidentate ligand.

In more complex derivatives, such as those formed by the condensation of the aldehyde with molecules containing additional donor groups, the resulting Schiff base can exhibit higher denticity. For example, a thiosemicarbazone derivative of a related hydroxybenzaldehyde can act as a multidentate NSO-containing ligand. nih.gov This versatility in coordination allows for the formation of a wide variety of metal complexes with diverse geometries and properties.

The coordination chemistry of this compound and its derivatives is significantly influenced by the interplay of its key functional groups: the hydroxyl (-OH), methylthio (-SCH3), and aldehyde (-CHO) or the resulting imine (-CH=N-) group in Schiff bases.

The hydroxyl group, upon deprotonation, becomes a potent donor, forming a stable bond with the metal ion. This deprotonation is a common feature in the formation of Schiff base metal complexes. mdpi.com The oxygen atom of the deprotonated phenolic group is a primary coordination site. fud.edu.ng

The aldehyde group, in its unreacted form, can coordinate to a metal center through its oxygen atom. However, it is more commonly the site of condensation reactions to form Schiff bases. The resulting imine nitrogen atom is a key donor site in these ligands, participating in the formation of a stable chelate ring with the metal ion. mdpi.comresearchgate.net The involvement of the azomethine nitrogen in coordination is often confirmed by a shift in its characteristic infrared stretching frequency upon complexation. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.com The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physicochemical properties.

A wide range of transition metal complexes have been synthesized using Schiff base ligands derived from hydroxybenzaldehydes. These complexes often exhibit interesting electronic and magnetic properties, as well as potential applications in catalysis and materials science.

Copper(II) Complexes: Copper(II) complexes of Schiff bases have been extensively studied. mdpi.comresearchgate.netnih.gov These complexes can adopt various geometries, including distorted tetrahedral and octahedral. mdpi.com For example, a Cu(II) complex with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) was found to have a distorted octahedral coordination. mdpi.com The electronic spectra of these complexes often show d-d transitions that are characteristic of the specific coordination environment of the Cu(II) ion. mdpi.com

Nickel(II) and Cobalt(II) Complexes: Nickel(II) and Cobalt(II) also readily form complexes with Schiff base ligands. fud.edu.ngiipseries.orgresearchgate.netnih.gov Magnetic susceptibility measurements can be used to determine the geometry of these complexes. For instance, a Co(II) complex with a magnetic moment in the range of 4.3-5.0 BM is indicative of an octahedral geometry. fud.edu.ng Similarly, Ni(II) complexes with magnetic moments between 2.5-3.5 BM are also typically octahedral. fud.edu.ng In one study, a Co(III) complex with a thiosemicarbazone derivative of 2-hydroxy-3-methoxybenzaldehyde (B140153) was synthesized and characterized, revealing a distorted octahedral geometry with an S2N2O2 coordination sphere. nih.govnih.gov

Palladium(II) and Zinc(II) Complexes: Palladium(II) and Zinc(II) complexes of Schiff bases have also been reported. nih.govnih.govdoi.org Palladium(II) complexes often adopt a square planar geometry. mdpi.com Zinc(II) complexes, being diamagnetic, are often characterized by techniques such as NMR spectroscopy. nih.gov Studies on related systems have shown that Zn(II) complexes can exhibit tetrahedral geometries. nih.gov

While the coordination chemistry of transition metals with these ligands is well-documented, complexes with main group and lanthanide metals are also of interest. The synthesis of main group metal complexes, such as those with Mg(II), has been explored. researchgate.net

Lanthanide metal complexes with Schiff bases and other organic ligands have been investigated for their unique magnetic and optical properties. mdpi.comcolumbia.edu The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt with the pre-formed ligand. mdpi.com These complexes can exhibit high coordination numbers and variable geometries.

The stoichiometry of the metal-ligand adducts can vary depending on the nature of the metal ion and the ligand. Common stoichiometries include 1:1 and 1:2 metal-to-ligand ratios. fud.edu.ngnih.gov The molar ratio can be determined using various techniques, including elemental analysis and spectrophotometric methods.

The stability of metal complexes is a crucial parameter that is often quantified by the stability constant (log K). researchgate.netscispace.comcore.ac.ukthepharmajournal.comallresearchjournal.com Higher values of the stability constant indicate a more stable complex. scispace.com The stability of bivalent metal complexes often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net Potentiometric titration is a common method used to determine the proton-ligand and metal-ligand stability constants. researchgate.net

The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be determined to provide further insight into the spontaneity and driving forces of the complexation reaction. thepharmajournal.comallresearchjournal.com Negative values of ΔG indicate a spontaneous reaction. allresearchjournal.com

Interactive Data Tables

Table 1: Coordination Properties of Selected Transition Metal Complexes with Related Schiff Base Ligands

| Metal Ion | Typical Geometry | Magnetic Moment (BM) | Key Spectroscopic Features |

| Cu(II) | Distorted Octahedral/Tetrahedral | 1.7-2.2 | d-d transitions in electronic spectra |

| Ni(II) | Octahedral | 2.5-3.5 | Characteristic electronic absorption bands |

| Co(II) | Octahedral | 4.3-5.0 | d-d transitions in electronic spectra |

| Co(III) | Distorted Octahedral | Diamagnetic | S2N2O2 coordination sphere observed |

| Pd(II) | Square Planar | Diamagnetic | Characterized by NMR spectroscopy |

| Zn(II) | Tetrahedral | Diamagnetic | Characterized by NMR spectroscopy |

Structural Elucidation of Coordination Compounds

The three-dimensional architecture of coordination compounds derived from this compound and its Schiff base derivatives is fundamental to understanding their physical and chemical properties. X-ray crystallography is the definitive method for elucidating these structures, revealing precise details about bond lengths, bond angles, coordination geometries, and the spatial arrangement of molecules in the crystal lattice.

Geometric Arrangements and Coordination Polyhedra

The coordination geometry around a central metal ion in complexes of this compound derivatives is dictated by several factors, including the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the ligand. These ligands, particularly when converted to Schiff bases, can act as bidentate (NO) or tridentate (ONO, NNO) chelating agents, leading to a variety of coordination polyhedra. nih.govresearchgate.netnih.gov

Commonly observed geometries for transition metal complexes with related salicylaldehyde-based Schiff bases include tetrahedral, square planar, square pyramidal, and octahedral. researchgate.netsrce.hr For instance, studies on analogous systems have shown that Cu(II), Co(II), and Zn(II) complexes can adopt four-coordinate tetrahedral geometries, while Ni(II) complexes may favor a square planar arrangement. srce.hr In cases where the metal ion's coordination number is six, a distorted octahedral geometry is frequently observed. This is common for Cr(III), Fe(III), and some Ni(II) and Co(II) complexes, where two tridentate Schiff base ligands coordinate to the metal center, or when additional ligands like water or chloride ions complete the coordination sphere. srce.hrmdpi.com For example, pentacoordinate structures with a distorted square pyramidal environment have also been identified, particularly in copper(II) complexes featuring a secondary ligand in addition to the Schiff base. nih.gov

| Metal Ion | Coordination Number | Typical Geometry | Example d-Configuration |

|---|---|---|---|

| Co(II) | 4 | Tetrahedral | d7 (high-spin) |

| Ni(II) | 4 | Square Planar | d8 (low-spin) |

| Cu(II) | 4 | Distorted Tetrahedral / Square Planar | d9 |

| Zn(II) | 4 | Tetrahedral | d10 |

| Fe(III) | 6 | Octahedral | d5 (high-spin) |

| Cr(III) | 6 | Octahedral | d3 |

Supramolecular Interactions in Metal Complexes

Hydrogen bonding is a particularly important directional force in these systems. In Schiff base complexes derived from this compound, intramolecular hydrogen bonds are often observed between the phenolic hydroxyl group and the imine nitrogen atom. mdpi.comajol.info Upon complexation, intermolecular hydrogen bonds frequently form between coordinated ligands, uncoordinated counter-ions, and solvent molecules of crystallization. These interactions can link individual complex units into extended chains, sheets, or more intricate 3D networks. researchgate.net For instance, in iron(III) complexes with substituted salicylaldehydes, electrostatic interactions can lead to the encapsulation of ions like potassium within the crystal lattice, further stabilizing the supramolecular structure. mdpi.com The interplay between metal coordination and these weaker interactions is crucial in the field of crystal engineering, allowing for the rational design of materials with specific structural motifs and properties. researchgate.net

Electronic and Magnetic Properties of Metal Complexes

The incorporation of a metal ion into the ligand framework of this compound or its derivatives profoundly influences its electronic and magnetic properties. Spectroscopic and magnetochemical studies are essential tools for probing the nature of the metal-ligand bonding and understanding the resulting electronic structure.

Spectroscopic Signatures of Metal-Ligand Bonding

The coordination of a metal ion to the ligand is readily identified through infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

Infrared Spectroscopy: In the IR spectrum of a Schiff base ligand, a characteristic stretching vibration for the azomethine group (C=N) is observed. Upon coordination to a metal ion through the nitrogen atom, the frequency of this band typically shifts, indicating a change in the C=N bond order. ijsra.net Similarly, the phenolic C-O stretching vibration shifts to a higher frequency upon deprotonation and coordination to the metal ion. The most direct evidence of coordination comes from the appearance of new bands in the far-infrared region (typically below 600 cm⁻¹), which are assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. researchgate.net

| Vibrational Mode | Free Ligand (Approx. Range) | Metal Complex (Approx. Range) | Interpretation |

|---|---|---|---|

| ν(O-H) phenolic | 3400-2500 (broad) | Absent (if deprotonated) | Coordination via phenolate (B1203915) oxygen |

| ν(C=N) azomethine | 1630-1600 | Shifted (higher or lower) | Coordination via imine nitrogen |

| ν(C-O) phenolic | ~1280 | ~1300 (shifted to higher ν) | Coordination via phenolate oxygen |

| ν(M-O) | - | 600-450 | Formation of metal-oxygen bond |

| ν(M-N) | - | 500-400 | Formation of metal-nitrogen bond |

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions and the geometry of the coordination sphere. The spectra of the free ligands typically show intense absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings and the azomethine group. nih.gov In the spectra of the metal complexes, these intra-ligand bands are often shifted. More importantly, new bands may appear in the visible region. These can be attributed to d-d transitions, which are transitions of electrons between the d-orbitals of the metal ion that have been split by the ligand field. The energy and number of these d-d bands are characteristic of the metal ion's d-electron configuration and the coordination geometry. Additionally, intense Ligand-to-Metal Charge Transfer (LMCT) bands can be observed, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital. nih.gov

Magnetochemical Investigations and Spin States

Magnetic susceptibility measurements provide valuable insight into the number of unpaired electrons in a metal complex, which in turn helps to determine the oxidation state, spin state (high-spin or low-spin), and coordination geometry of the central metal ion. fizika.si Techniques such as the Gouy method are used to determine the magnetic moment (μ_eff) of a complex at room temperature. ias.ac.in

The measured magnetic moment can be compared to the theoretical "spin-only" value (μ_so), which is calculated based on the number of unpaired electrons (n). libretexts.org For first-row transition metals, this relationship is often a good approximation. fizika.silibretexts.org For example, a Cu(II) (d⁹) complex with one unpaired electron is expected to be paramagnetic with a magnetic moment around 1.73 Bohr Magnetons (B.M.). researchgate.net A high-spin octahedral Co(II) (d⁷) complex with three unpaired electrons would have a μ_so of 3.87 B.M., though experimental values are often higher (4.1–5.2 B.M.) due to orbital contributions. libretexts.org Conversely, a d¹⁰ complex like Zn(II) or a low-spin d⁸ square planar complex like Ni(II) would have zero unpaired electrons and be diamagnetic. researchgate.netresearchgate.net

| Metal Ion | d-Electron Config. | Geometry | Unpaired e⁻ (n) | Spin-Only Moment (μ_so) in B.M. |

|---|---|---|---|---|

| Cr(III) | d3 | Octahedral | 3 | 3.87 |

| Mn(II) | d5 | Octahedral (high-spin) | 5 | 5.92 |

| Fe(III) | d5 | Octahedral (high-spin) | 5 | 5.92 |

| Co(II) | d7 | Octahedral (high-spin) | 3 | 3.87 |

| Ni(II) | d8 | Octahedral | 2 | 2.83 |

| Cu(II) | d9 | Any | 1 | 1.73 |

Theoretical Models for Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the nature of metal-ligand interactions in complexes of this compound derivatives. ajol.infobohrium.com These theoretical models allow for a detailed analysis of molecular structure, bonding, and electronic properties that can be difficult to probe experimentally.

DFT calculations are widely used to predict the ground-state geometries of both the free ligands and their metal complexes. science.gov By optimizing the molecular structure, theoretical bond lengths and angles can be obtained and compared with experimental data from X-ray crystallography, serving as a validation of the computational method. ajol.info Once a reliable geometry is established, a wealth of information can be extracted. Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of complex spectral bands. bohrium.com

Furthermore, DFT provides a quantitative description of the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. ajol.info These calculations can also elucidate the nature of the metal-ligand bond by analyzing the composition of the molecular orbitals, revealing the extent of covalent character and charge transfer between the metal and the ligand. bohrium.comscience.gov

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy are instrumental in identifying functional groups and understanding the molecular structure.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Hydroxy-3-(methylthio)benzaldehyde, the spectrum is characterized by several key absorption bands that confirm its structure. The presence of a hydroxyl (-OH) group, a carbonyl (C=O) group of the aldehyde, a methylthio (-SCH3) group, and a substituted benzene (B151609) ring gives rise to a unique infrared spectrum.

A strong intramolecular hydrogen bond is expected between the phenolic hydroxyl group and the adjacent aldehyde's carbonyl oxygen. This interaction significantly influences the position and shape of the corresponding vibrational bands. The O-H stretching vibration, typically found around 3200-3600 cm⁻¹, is anticipated to be a broad band at a lower wavenumber due to this hydrogen bonding. researchgate.net Similarly, the C=O stretching frequency, which appears around 1700 cm⁻¹ for benzaldehyde (B42025), is expected to shift to a lower frequency (around 1650 cm⁻¹) due to both the intramolecular hydrogen bonding and electronic conjugation with the aromatic ring. docbrown.infonist.gov

Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. docbrown.info Vibrations corresponding to the C=C stretching of the aromatic ring usually appear in the 1450-1600 cm⁻¹ range. The C-S stretching vibration of the methylthio group is generally weaker and found in the 600-800 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3200 (broad) | O-H stretch (intramolecular H-bonded) | Phenolic -OH |

| ~3050 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | -SCH₃ |

| ~2850, ~2750 | C-H stretch (Fermi resonance) | Aldehyde -CHO |

| ~1650 | C=O stretch (H-bonded and conjugated) | Aldehyde -CHO |

| ~1580, ~1470 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenolic |

| ~700 | C-S stretch | -SCH₃ |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. While specific experimental Raman data for this compound is not widely available, predictions can be made based on related structures like benzaldehyde and dimethylbenzaldehydes. ias.ac.inroyalsocietypublishing.org

The Raman spectrum is expected to show a strong band for the C=O stretching vibration, although typically weaker than in the IR spectrum. The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, should produce a strong and sharp signal. royalsocietypublishing.org The C-S stretching vibrations are also detectable in Raman spectra. This technique is valuable for studying the skeletal vibrations of the molecule, providing a more complete picture of its vibrational modes.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy utilizes ultraviolet and visible light to probe the electronic transitions within a molecule, offering insights into its conjugated systems and chromophores.

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its chromophoric system, which consists of the benzoyl group (a benzene ring conjugated with a carbonyl group) further substituted with hydroxyl and methylthio auxochromes. The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org

The primary transitions observed for this type of molecule are π → π* and n → π*. libretexts.orgshu.ac.uk

π → π transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For substituted benzaldehydes, these typically result in strong absorption bands.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital.

Based on data from analogous compounds like 2-hydroxy-3-methoxybenzaldehyde (B140153), multiple absorption bands are expected. nist.gov The spectrum will likely feature a strong absorption maximum (λmax) below 250 nm and another significant band between 300-350 nm, corresponding to π → π* transitions of the substituted benzene ring system. A weaker, longer-wavelength shoulder corresponding to the n → π* transition of the carbonyl group may also be observed. shu.ac.uk

Table 2: Predicted UV-Vis Spectral Data for this compound in a Non-polar Solvent

| Approximate λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~245 | High (~10,000 L mol⁻¹ cm⁻¹) | π → π |

| ~330 | Moderate (~3,000 L mol⁻¹ cm⁻¹) | π → π |

| ~380 | Low (<100 L mol⁻¹ cm⁻¹) | n → π* |

The molecular structure of this compound, featuring electron-donating (-OH, -SCH3) and electron-withdrawing (-CHO) groups attached to the aromatic ring, is conducive to Intramolecular Charge Transfer (ICT). Upon absorption of light, electron density can shift from the donor-substituted part of the molecule to the acceptor-substituted part. nih.gov

This ICT character can influence the energy and intensity of the electronic transitions. In molecules like 2-hydroxybenzaldehyde derivatives, an excited state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen can occur, which may compete with or be coupled to the ICT process. researchgate.netnycu.edu.tw The study of the compound's photophysical properties in solvents of varying polarity can help elucidate the nature of the excited states. A red shift (bathochromic shift) of the absorption maximum with increasing solvent polarity often indicates an ICT transition where the excited state is more polar than the ground state. shu.ac.uk The presence of the methylthio group, which can also act as an electron donor, likely contributes to the ICT character of the molecule's excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

By analyzing the ¹H and ¹³C NMR spectra of closely related compounds such as 2-hydroxy-3-methylbenzaldehyde (B1203309) and 2-(methylthio)benzaldehyde, a detailed prediction for this compound can be constructed. researchgate.netchemicalbook.com

¹H NMR: The spectrum is expected to show distinct signals for each type of proton. The aldehydic proton (-CHO) will appear as a singlet far downfield (around 9.8-10.0 ppm) due to the electron-withdrawing nature of the carbonyl group. The phenolic proton (-OH) signal will also be downfield (potentially >10 ppm) and may be broad, its position influenced by the strong intramolecular hydrogen bond. The methylthio protons (-SCH₃) will give a sharp singlet further upfield (around 2.4-2.5 ppm). The three aromatic protons will appear in the 6.8-7.5 ppm region, showing a characteristic splitting pattern (likely a triplet and two doublets) based on their coupling with each other.

¹³C NMR: The spectrum will show eight distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190-195 ppm). The aromatic carbons will resonate in the 115-160 ppm range, with the carbons directly attached to oxygen (C-OH) and the aldehyde group (C-CHO) being the most deshielded in this group. The methylthio carbon (-SCH₃) will appear as an upfield signal, typically around 15-20 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 | s (broad) | 1H | -OH |

| ~9.9 | s | 1H | -CHO |

| ~7.4 | dd | 1H | Ar-H (ortho to -CHO) |

| ~7.2 | dd | 1H | Ar-H (para to -OH) |

| ~6.9 | t | 1H | Ar-H (para to -SCH₃) |

| ~2.5 | s | 3H | -SCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~192 | C=O |

| ~158 | C-OH |

| ~136 | Ar-C |

| ~128 | C-SCH₃ |

| ~125 | C-CHO |

| ~122 | Ar-C |

| ~118 | Ar-C |

| ~16 | -SCH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₈H₈O₂S, giving it a molecular weight of approximately 168.22 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z ≈ 168. Due to the presence of a sulfur atom, an [M+2]⁺ peak with an intensity of about 4-5% relative to the molecular ion peak is also expected, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation of the molecular ion is influenced by the functional groups present. For aromatic aldehydes, common fragmentation pathways include:

Loss of a hydrogen radical (-H•): This leads to a stable acylium ion ([M-1]⁺), which is often a prominent peak. For this compound, it would appear at m/z 167.

Loss of the formyl radical (-•CHO): This results in a [M-29]⁺ peak at m/z 139.

Loss of the methyl radical (-•CH₃): Cleavage of the S-CH₃ bond can lead to a [M-15]⁺ peak at m/z 153.

Experimental mass spectrometry data for this compound is not available in the public domain. The plausible fragmentation patterns are based on established principles of mass spectrometry. libretexts.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 168 | [C₈H₈O₂S]⁺ (Molecular Ion) |

| 167 | [M-H]⁺ |

| 153 | [M-CH₃]⁺ |

Note: This table represents predicted fragmentation patterns, not experimental data.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction analysis provides highly accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of the compound must be grown. The diffraction pattern produced when the crystal is irradiated with X-rays is used to construct an electron density map, from which the atomic positions can be determined.

A search of crystallographic databases and the scientific literature found no reports on the single-crystal X-ray diffraction structure of this compound.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It is a valuable tool for identifying crystalline phases, determining phase purity, and obtaining information about the unit cell parameters of a crystalline solid. The resulting diffraction pattern is a fingerprint of the crystalline material.

No powder X-ray diffraction patterns for this compound have been published in the available scientific literature.

Other Characterization Techniques

Beyond the primary spectroscopic methods, other specialized techniques provide crucial information regarding the elemental makeup and electrochemical characteristics of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This destructive method precisely measures the weight percentages of carbon (C), hydrogen (H), and sulfur (S) within a sample of this compound. The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C₈H₈O₂S.

Below is an interactive data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 57.12 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.79 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.02 |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.06 |

| Total | 168.21 | 100.00 |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical properties of a compound by measuring the current that develops in an electrochemical cell under conditions where voltage is varied. For this compound, this method can provide valuable information about its oxidation and reduction potentials.

The presence of the hydroxyl (-OH), aldehyde (-CHO), and methylthio (-SCH₃) groups on the aromatic ring influences the electron density and, consequently, the electrochemical behavior of the molecule. The phenolic hydroxyl group and the sulfur-containing group can be susceptible to oxidation, while the aldehyde group can be reduced. A typical cyclic voltammogram would reveal the potentials at which these redox processes occur, offering insights into the compound's reactivity and its potential applications in areas such as sensor development or as a ligand in redox-active metal complexes.

However, specific research findings detailing the cyclic voltammetry of this compound, including data on its redox potentials, are not currently available in the surveyed scientific literature. Therefore, a data table of its electrochemical properties cannot be provided at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently employed to optimize molecular geometries and predict electronic properties. conicet.gov.arnih.gov For 2-Hydroxy-3-(methylthio)benzaldehyde, DFT calculations would provide the most stable geometric configuration by minimizing the energy of the system. This optimization yields precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of electron density within the molecule. Molecular Electrostatic Potential (MEP) maps, derived from these calculations, can identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com For instance, in similar benzaldehyde (B42025) derivatives, electron-rich areas are typically found around the oxygen atoms of the carbonyl and hydroxyl groups, while electron-poor regions are located around the hydrogen atoms. mdpi.com

Table 1: Predicted Geometrical Parameters for a Substituted Benzaldehyde Ring using DFT This table presents typical data obtained from DFT calculations on similar aromatic aldehydes, illustrating the expected structural parameters for this compound.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 119 - 121 |

| C=O | ~1.23 | C-C-H (aromatic) | 119 - 121 |

| C-CHO | ~1.48 | O=C-H | ~120 |

| C-OH | ~1.36 | C-C-O (hydroxyl) | ~118 |

| C-S | ~1.77 | C-S-C | ~100 |

| O-H | ~0.97 |

Data is illustrative and based on typical values for related compounds calculated via DFT.

Theoretical calculations are essential for interpreting and assigning experimental spectra, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). wseas.com By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical IR spectrum can be generated. researchgate.net These calculated frequencies, when appropriately scaled, often show excellent agreement with experimental data, allowing for the confident assignment of complex vibrational modes, such as the characteristic stretches of the C=O (aldehyde), O-H (hydroxyl), and C-S (methylthio) groups. researchgate.netirphouse.comresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Comparing these theoretical shifts with experimental values helps in the complete structural elucidation of the molecule in solution.

Table 2: Illustrative Calculated Vibrational Frequencies for Functional Groups in Aromatic Aldehydes

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3300 - 3500 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-H (aldehyde) | Stretching | ~2750 - 2850 |

| C=O | Stretching | ~1680 - 1700 |

| C-C (aromatic) | Stretching | ~1450 - 1600 |

| O-H | In-plane bending | ~1300 - 1400 |

| C-S | Stretching | ~600 - 700 |

Values are representative and derived from DFT studies on analogous molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netnih.gov

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, the HOMO is expected to have significant contributions from the hydroxyl- and methylthio-substituted benzene (B151609) ring, while the LUMO would likely be localized over the carbonyl group and the aromatic system.

Table 3: Representative Frontier Molecular Orbital Energies from DFT Calculations

| Parameter | Description | Typical Energy Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (LUMO - HOMO) | ~4.0 to 5.0 |

Values are illustrative, based on calculations for similar benzaldehyde derivatives. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations provide insights into the conformational flexibility of a molecule and its interactions with its environment.

For a molecule like this compound, key conformational questions involve the orientation of the aldehyde, hydroxyl, and methylthio groups relative to the benzene ring. Studies on the related compound 2-methylthiobenzaldehyde indicate a preference for a planar conformation where all heavy atoms lie in the same plane, which allows for maximum conjugation between the substituents and the aromatic ring. cdnsciencepub.com It is likely that this compound also prefers a largely planar structure.

Furthermore, the aldehyde group can exist in two planar conformations relative to the adjacent methylthio group: O-syn, where the carbonyl oxygen is on the same side as the substituent, and O-anti, where it is on the opposite side. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the aldehyde's oxygen is also a critical factor that would heavily stabilize a specific conformation. MD simulations can be used to explore the energy landscape of these different conformers and determine their relative populations and the barriers to their interconversion.

MD simulations are particularly useful for studying how a solute molecule interacts with solvent molecules. researchgate.net For this compound, the simulation would model the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane). The analysis of the simulation trajectories can reveal detailed information about the solvation shell.

Key interactions would include:

Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. The sulfur atom of the methylthio group is a weak hydrogen bond acceptor.

Dipole-Dipole Interactions : The polar aldehyde and hydroxyl groups will have significant dipole-dipole interactions with polar solvent molecules.

Van der Waals Interactions : The non-polar benzene ring and methyl group will interact with solvent molecules through weaker van der Waals forces.

By calculating properties like the radial distribution function (RDF), one can determine the average distance and coordination number of solvent molecules around specific atoms of the solute, providing a quantitative picture of the solvation structure. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry6.4. Prediction of Reactivity and Selectivity

Further research in the field of computational chemistry would be required to generate the specific data and detailed findings necessary to populate these areas of study for this compound. Such research would be valuable in understanding the unique properties and potential applications of this particular compound.

Advanced Applications of 2 Hydroxy 3 Methylthio Benzaldehyde and Its Derivatives in Chemical Sciences

Analytical Chemistry Applications

The utility of organic ligands in the selective detection and quantification of metal ions is a cornerstone of analytical chemistry. While derivatives of salicylaldehyde (B1680747) have been explored for these purposes, specific data on 2-Hydroxy-3-(methylthio)benzaldehyde remains limited.

Reagents for Spectrophotometric Determination of Metal Ions (e.g., Palladium, Indium, Cobalt, Nickel, Vanadium)

Spectrophotometry is a widely used analytical technique that relies on the formation of a colored complex between a reagent and a metal ion, where the intensity of the color is proportional to the concentration of the metal ion. Although numerous organic molecules are employed as spectrophotometric reagents, specific and detailed studies employing this compound for the determination of palladium, indium, cobalt, nickel, or vanadium are not readily found in the current body of scientific literature.

Research in this area has more prominently featured the thiosemicarbazone derivative of the closely related 2-Hydroxy-3-methoxybenzaldehyde (B140153). This reagent has been shown to form colored complexes with various metal ions, enabling their spectrophotometric determination. For instance, it has been successfully used for the individual and simultaneous determination of indium(III) and iron(II) jocpr.com, nickel(II) scispace.comresearchgate.net, and cobalt(II) scispace.comnih.gov. Additionally, methods for the simultaneous determination of cobalt(II) and nickel(II) nih.gov, and cobalt(II) and vanadium(V) researchgate.net using this methoxy-analogue have been developed. These studies provide a framework for how a similar thiosemicarbazone derivative of this compound could potentially be used, but experimental data for the methylthio compound itself is not available.

Development of Chemosensors and Probes

Chemosensors are molecules designed to signal the presence of a specific chemical substance, often through a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The design of effective chemosensors relies on the specific and high-affinity binding of the target analyte to the sensor molecule. While the development of chemosensors for metal ions is an active area of research, there is a lack of specific studies detailing the synthesis and application of chemosensors or probes derived directly from this compound. The general principles of chemosensor design often involve incorporating a binding site for the target ion and a signaling unit within the same molecule. The hydroxyl and aldehyde groups of this compound, along with the sulfur atom, could potentially serve as a binding site for certain metal ions, but this has not been extensively explored or documented in published research.

Material Science and Supramolecular Chemistry

The unique structural features of this compound suggest its potential as a building block in the creation of novel materials and complex molecular architectures. However, documented research in these specific areas is sparse.

Precursors for Polymer Synthesis and Coordination Polymers

Benzaldehyde (B42025) and its derivatives are versatile precursors in polymer chemistry. They can undergo various polymerization reactions to form a wide range of polymers with diverse properties. For example, copolymers of benzaldehyde and thiophene (B33073) have been synthesized and studied. scilit.com However, there is no specific information available in the scientific literature on the use of this compound as a monomer for the synthesis of homopolymers or copolymers.

Similarly, in the field of coordination polymers, which are extended structures formed by the coordination of metal ions with organic ligands, there is no readily available research that describes the use of this compound as a ligand to create such materials.

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Molecular recognition refers to the specific binding between two or more molecules. The functional groups present in this compound, such as the hydroxyl and aldehyde groups, have the potential to participate in hydrogen bonding and other non-covalent interactions, which are crucial for self-assembly and molecular recognition processes. However, specific studies that investigate the role of this particular compound in such processes are not found in the existing literature.

Biological Probes and Mechanistic Studies (Strictly Excluding Clinical/Safety/Dosage)

Fluorescent and colorimetric probes are invaluable tools in biological research, allowing for the visualization and study of specific molecules and processes within cells and organisms. The development of such probes often involves the modification of a core structure to impart selectivity for a particular biological target. While there is a broad field of research dedicated to the development of biological probes, there are no specific reports on the use of this compound or its derivatives for these purposes. Mechanistic studies often employ probes to understand complex biological pathways; however, the absence of probes derived from this compound means there are no such studies to report.

In Vitro Enzyme Inhibition Studies

The potential for benzaldehyde derivatives to act as enzyme inhibitors is a significant area of research. Compounds containing the benzaldehyde moiety are investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and dipeptidyl peptidase III (DPP III). The mechanism of inhibition often involves the interaction of the aldehyde group or other functional groups on the benzene (B151609) ring with the active site of the enzyme.

For the broader class of benzaldehyde and salicylaldehyde derivatives, studies typically involve:

Synthesis of Derivatives: Creating a series of related compounds by modifying substituents on the aromatic ring to establish structure-activity relationships (SAR).

Biochemical Assays: Using established protocols, such as the Ellman method for cholinesterases, to determine the inhibitory activity (often expressed as an IC50 value).

Molecular Docking: Employing computational studies to predict and analyze the binding modes of the inhibitors within the enzyme's active site.

However, specific in vitro enzyme inhibition studies detailing the activity of this compound or its direct derivatives were not found in the reviewed literature.

DNA Binding and Cleavage Mechanisms (Mechanistic Studies)

Metal complexes of Schiff bases derived from hydroxybenzaldehydes are widely explored for their ability to interact with DNA, a key target for many anticancer agents. The primary mechanisms of interaction are typically non-covalent and can include intercalation, groove binding, or electrostatic interactions.

Mechanistic investigations in this field commonly utilize several techniques:

Absorption Spectroscopy: Monitoring changes in the UV-Visible absorption spectrum of the metal complex upon the addition of DNA. A shift in the absorption band (hypochromism or hyperchromism) can indicate binding.

Fluorescence Spectroscopy: Using competitive binding assays with fluorescent probes like ethidium (B1194527) bromide (EB). A decrease in the fluorescence of the DNA-EB system upon addition of the complex suggests it can displace EB, indicating an intercalative binding mode.

Viscosity Measurements: Measuring the change in the viscosity of a DNA solution upon addition of the complex. An increase in viscosity is considered strong evidence for an intercalative binding mode, as the molecule lengthens the DNA helix upon insertion between base pairs.

Gel Electrophoresis: Assessing the ability of the complexes to cleave plasmid DNA (like pBR322). The conversion of the supercoiled form of the DNA to the nicked or linear form indicates cleavage activity.

While these methods are standard for evaluating related compounds, specific reports on the DNA binding and cleavage mechanisms of Schiff bases or metal complexes derived directly from this compound are not available in the searched literature.

Antioxidant Activity Investigations (Mechanistic Assays)

The antioxidant potential of phenolic compounds, including substituted benzaldehydes, is of great interest. The activity is generally attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. Common mechanistic assays used to evaluate this property include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods, where the antioxidant compound reduces the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Hydroxyl Radical Scavenging Assay: This assay measures the ability of a compound to neutralize the highly reactive hydroxyl radical (•OH), often generated via a Fenton-type reaction.

Ferric Reducing Antioxidant Potential (FRAP) Assay: This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

Despite the prevalence of these assays for evaluating related phenolic aldehydes and their derivatives, specific quantitative data or mechanistic studies on the antioxidant activity of this compound were not identified.

Antimicrobial Activity against Specific Strains (in vitro mechanisms)